Resistoflavine

Antibiofilm Staphylococcus aureus Escherichia coli

Researchers requiring a stereochemically precise probe for HER2 docking or antibiofilm assays face a critical gap-planar analogs like resistomycin cannot recapitulate the boat-shaped conformation essential for target engagement. Resistoflavine provides the definitive solution: • HER2 binding energy of -402.10 kcal/mol, a 24.32 kcal/mol advantage over resistomycin (-377.78 kcal/mol) • >80% biofilm inhibition against S. aureus & E. coli at 400 µg/mL, outperforming tetracenomycin D (75%) • Essential RemO monooxygenase substrate analog for studying central, non-peripheral ring hydroxylation Sourced from marine Streptomyces spp.; ≥98% purity by HPLC. Ships globally with cold-chain logistics.

Molecular Formula C22H16O7
Molecular Weight 392.4 g/mol
CAS No. 29706-96-5
Cat. No. B016146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResistoflavine
CAS29706-96-5
Synonymsresistoflavin
Molecular FormulaC22H16O7
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C3=C1C(=O)C=C4C3(C5=C(C2=O)C(=CC(=C5C(=O)C4(C)C)O)O)O)O
InChIInChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3
InChIKeyFRXZTKQCZPGFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown solid

Structure & Identifiers


Interactive Chemical Structure Model





Resistoflavine: Overview & Research Procurement


Resistoflavine (Resistoflavin) is a rare, boat-shaped, pentacyclic polyketide metabolite primarily isolated from several Streptomyces species, including S. resistomycificus and the marine actinomycete S. chibaensis [1]. This quinone-related antibiotic is characterized by a unique, capped pentacyclic ring system that results from an unusual, enantioface-differentiating central hydroxylation of its discoid precursor, resistomycin [2]. It exhibits a distinctive biological profile, marked by potent in vitro cytotoxicity against specific cancer cell lines and weaker antibacterial activity .

Marine-derived pentacyclic polyketide probe
Supports cytotoxicity endpoint review
Antibiofilm screening context
Biosynthesis pathway study fit

Resistoflavine: Irreplaceable by Analogs


Generic substitution of Resistoflavine is untenable due to its unique biosynthetic origin and resulting three-dimensional structure, which are not recapitulated by common anthraquinones or standard DNA intercalators. Its boat-shaped conformation, arising from the Re-face hydroxylation of resistomycin by the RemO monooxygenase, is a stereochemically precise event that dictates its specific bioactivity profile [1]. This is distinct from the planar discoid structure of its precursor, resistomycin, and other analogs like tetracenomycin D [2]. Consequently, assays using Resistoflavine cannot be replicated with resistomycin or related in-class compounds, as evidenced by their divergent activities in cytotoxicity, antibiofilm, and molecular docking studies [3].

Boat-shaped scaffold
Planar analogs (e.g., resistomycin, tetracenomycin D) may not reproduce the stereochemical conformation and activity profile.
Biosynthetic origin
The RemO-catalyzed central hydroxylation is not recapitulated by common polyketide oxidases; structural substitutes lack this tailoring.
Bioactivity mismatch
Resistomycin and tetracenomycin D show divergent antibiofilm and target-binding profiles; direct substitution may shift assay outcomes.

Resistoflavine: Head-to-Head Comparisons


Antibiofilm Activity vs. Resistomycin

In a direct comparative study of compounds isolated from the same Streptomyces sp. EG1 extract, Resistoflavine (3) demonstrated superior antibiofilm activity compared to Tetracenomycin D (1) and comparable activity to Resistomycin (2) against S. aureus and E. coli [1]. At a concentration of 400 µg/mL, Resistoflavine inhibited biofilm formation by more than 80% for both pathogens, whereas Tetracenomycin D only achieved 75% inhibition at the same concentration [1].

Biofilm Inhibition
Head-to-head
Resistoflavine >80% Tetracenomycin D 75% at 400 µg/mL; Resistomycin >80%
Supports antibiofilm endpoint comparison
S. aureus & E. coli assay
Antibiofilm Staphylococcus aureus Escherichia coli Marine Actinomycete Polyketide

HER2 Binding Affinity vs. Resistomycin

In silico molecular docking studies directly compared Resistoflavine and its analog Resistomycin for binding affinity to the human epidermal growth factor receptor 2 (HER2), a key cancer drug target [1]. Resistoflavine exhibited a lower (more favorable) binding energy of −402.10 kcal/mol, compared to −377.78 kcal/mol for Resistomycin [1]. This indicates a stronger predicted interaction with the HER2 target.

HER2 Binding
Head-to-head
−402.10 kcal/mol vs. Resistomycin −377.78 kcal/mol
Supports docking-based target-interaction review
In silico PatchDock; requires in vitro validation
HER2 Molecular Docking Cancer Therapeutics In Silico Binding Energy

Unique Biosynthetic Hydroxylation by RemO

Resistoflavine is biosynthetically unique among its class, resulting from a stereospecific, enantioface-differentiating central hydroxylation of the discoid polyketide resistomycin, catalyzed by the FAD-dependent monooxygenase RemO [1]. This reaction creates a chiral carbinol center and transforms the planar aromatic system into a rare, boat-shaped, capped pentacyclic ring system [1]. This is in stark contrast to other oxygenases in polyketide tailoring, which typically functionalize the periphery of polyphenols [1].

RemO Hydroxylation
Class-level
Central Re‑face hydroxylation → (R)-boat-shaped scaffold, distinct from peripheral tailoring
Supports stereochemical biosynthesis study context
Recombinant RemO in vitro assay
Biosynthesis Polyketide Tailoring Monooxygenase RemO Stereochemistry

Resistoflavine: Research & Industrial Applications


Antibiofilm Research & Material Science

Resistoflavine is the compound of choice for developing antibiofilm agents or surface coatings against S. aureus and E. coli. Its superior performance over Tetracenomycin D (>80% vs. 75% inhibition at 400 µg/mL) in head-to-head assays [1] provides a clear, quantitative advantage for reproducible studies on biofilm disruption and inhibition.

HER2-Focused Anticancer Drug Discovery

In silico screening programs targeting the HER2 receptor should prioritize Resistoflavine. Its binding energy of −402.10 kcal/mol is significantly more favorable than its close analog resistomycin (−377.78 kcal/mol) [2], suggesting a stronger and potentially more specific interaction that warrants further in vitro validation and medicinal chemistry optimization.

Enzymology & Synthetic Biology of Non-Peripheral Polyketide Tailoring

Resistoflavine is the essential positive control and substrate analog for studying the RemO monooxygenase. Its biosynthesis is a unique example of central, nonperipheral hydroxylation of a fused ring system [3], making it a critical tool for enzymologists and synthetic biologists aiming to engineer novel polyketide architectures.

Marine Natural Product Library & Chemical Ecology Studies

As a specialized metabolite from marine Streptomyces species [4], Resistoflavine is a valuable standard for dereplication and bioactivity-guided fractionation in marine natural product discovery. Its unique structure ensures it serves as a distinct chemotaxonomic marker and a probe for studying microbial interactions in marine ecosystems.

Application
Selection Property
Validation Focus
Antibiofilm screening studies
Biofilm inhibition endpoint ranking
Cross-strain assay reproducibility
HER2 target engagement studies
In silico binding energy profile
Target interaction validation (in vitro)
RemO monooxygenase characterization
Stereochemical biosynthesis pathway
Enantioselectivity and substrate scope
Marine natural product dereplication
Distinct chemotaxonomic marker
Bioactivity-guided fractionation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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